molecular formula C19H25ClN2O B118073 Palonosetron hydrochloride, (3aR)- CAS No. 135755-51-0

Palonosetron hydrochloride, (3aR)-

Cat. No. B118073
M. Wt: 332.9 g/mol
InChI Key: OLDRWYVIKMSFFB-KPVRICSOSA-N
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Description

Palonosetron hydrochloride is a potent and selective 5-HT3 receptor antagonist . It is used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is an isoquinoline and quinuclidine derivative .


Synthesis Analysis

The synthesis of Palonosetron hydrochloride starts from 1,2,3,4-tetrahydro-1-naphthoic acid . It involves a series of steps such as resolution, amination, reduction, cyclization, and salt formation . The total yield of Palonosetron hydrochloride was reported to be 9.4% and 76% in different studies.


Molecular Structure Analysis

Palonosetron hydrochloride has a molecular formula of C19H25ClN2O . It is a second-generation 5-HT3 receptor antagonist with an extended half-life of 40 hours and high binding affinity for the 5-HT3 receptor .


Chemical Reactions Analysis

A novel potentiometric approach for the determination of Palonosetron HCl using two sensors; ionophore-free and ionophore-doped ones has been reported . The two sensors successfully determined the cited drug in the range of 1×10^−5 –1×10^−2 M .


Physical And Chemical Properties Analysis

Palonosetron hydrochloride has a molecular weight of 296.4 g/mol . More detailed physical and chemical properties can be found on the PubChem database .

Scientific Research Applications

Separation and Analysis

  • Separation of Stereoisomers : Palonosetron hydrochloride, specifically its stereoisomers (3aR, 2R), (3aS, 2S), (3aS, 2R), and (3aR, 2S), have been separated using electrokinetic chromatography with sodium cholate as a chiral selector. This research provides insights into the different modes of separation and the migration orders of these stereoisomers under varying conditions (Hu, Yang, Shi, Zhang, & Yang, 2013).

Stability and Compatibility Studies

Molecular Interactions and Mechanisms

Pharmacological Studies

  • Pharmacokinetics and Efficacy : Various studies have been conducted to evaluate the pharmacokinetics, efficacy, and safety of palonosetron hydrochloride in different settings, including its use in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). These studies contribute to a better understanding of the drug's dosage, duration of action, and effectiveness in different clinical scenarios (Eisenberg, Figueroa-Vadillo, Zamora, Charu, Hajdenberg, Cartmell, Macciocchi, & Grunberg, 2003; Saito, Aogi, Sekine, Yoshizawa, Yanagita, Sakai, Inoue, Kitagawa, Ogura, & Mitsuhashi, 2009; Shetti, Singh, Nag, Shetti, & Kumar, 2014).

Synthesis and Chemical Analysis

  • Synthesis of Palonosetron Hydrochloride : Research has also been focused on the synthesis and chemical analysis of palonosetron hydrochloride. This includes studies on the method of synthesis and the development of analytical methods for determining its content and related substances, which are essential for quality control and drug development (Kai, 2009; Guo-gang, 2010).

Safety And Hazards

Palonosetron hydrochloride should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn while handling it .

properties

IUPAC Name

(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-KPVRICSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palonosetron hydrochloride, (3aR)-

CAS RN

135755-51-0
Record name Palonosetron hydrochloride, (3aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALONOSETRON HYDROCHLORIDE, (3AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1Q7HOS25Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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